

Cross-Species Pharmacodynamic Comparison of ITI-214 (Lenrispodun)

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Compound of Interest

Compound Name: ITI-214

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A Guide for Researchers and Drug Development Professionals

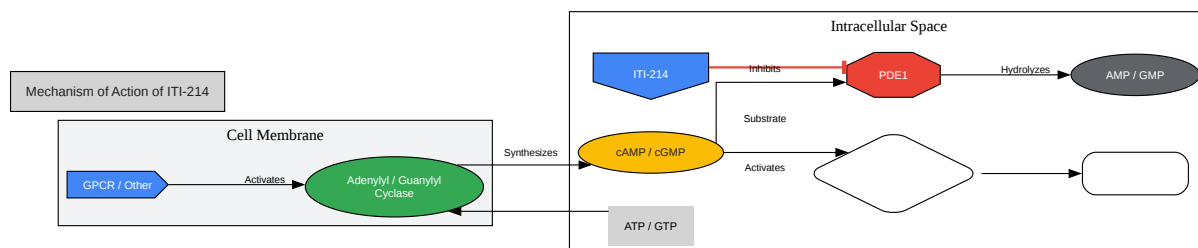
This guide provides a comprehensive comparison of the pharmacodynamic effects of **ITI-214** (lenrispodun), a potent and selective phosphodiesterase 1 (PDE1) inhibitor, across various species. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of this novel therapeutic agent.

Introduction to ITI-214 (Lenrispodun)

ITI-214, also known as lenrispodun, is a first-in-class, orally bioavailable small molecule that exhibits high potency and selectivity for phosphodiesterase type 1 (PDE1).^[1] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDE1, **ITI-214** elevates intracellular levels of cAMP and cGMP, thereby modulating a range of physiological processes in the central nervous system (CNS) and peripheral tissues.^{[2][3]}

Mechanism of Action

ITI-214's primary mechanism of action is the selective inhibition of the PDE1 enzyme family. This inhibition leads to an accumulation of cAMP and cGMP in cells where PDE1 is expressed, potentiating downstream signaling pathways. This targeted action allows for the modulation of cellular functions in a tissue- and context-specific manner.



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Mechanism of Action of ITI-214

Comparative In Vitro Potency and Selectivity

ITI-214 demonstrates picomolar affinity for human PDE1 isoforms and exceptional selectivity over other PDE families. This high selectivity is critical for minimizing off-target effects.

Target Enzyme Family	Isoform	Ki (pM)	Selectivity vs. PDE1A/C	Reference
PDE1	hPDE1A	33	-	[4]
hPDE1B	380	-	[4]	
hPDE1C	35	-	[4]	
PDE2	hPDE2A	>1,000,000	>30,000x	[4]
PDE3	hPDE3B	>3,000,000	>90,000x	[4]
PDE4	hPDE4D	33,000	>1,000x	[4]
PDE5	hPDE5A	>600,000	>18,000x	[4]
PDE6	hPDE6	>1,000,000	>30,000x	[4]
PDE7	hPDE7B	>10,000,000	>300,000x	[4]
PDE8	hPDE8A	>10,000,000	>300,000x	[4]
PDE9	hPDE9A	>10,000,000	>300,000x	[4]
PDE10	hPDE10A	>1,000,000	>30,000x	[4]
PDE11	hPDE11A	>1,000,000	>30,000x	[4]

Cross-Species Pharmacodynamic Effects

ITI-214 has been evaluated in various animal models and in human clinical trials, demonstrating a range of pharmacodynamic effects.

Central Nervous System Effects

In preclinical rodent models, **ITI-214** has shown pro-cognitive effects. In a Phase 1 study in healthy human volunteers, **ITI-214** demonstrated effects on neural inhibitory control.[\[5\]](#)

Species	Model	Dosing	Key Pharmacodynamic Findings	Reference
Rat	Novel Object Recognition	0.1-10 mg/kg, p.o.	Enhanced memory acquisition, consolidation, and retrieval.	[4]
Human	Pharmaco-fMRI in healthy volunteers	1.0 mg and 10.0 mg, single oral dose	Increased activity in the inferior frontal gyrus during a stop-signal task at the 1.0 mg dose, suggesting improved neural inhibitory control.	[5] [6]

Cardiovascular Effects

ITI-214 has demonstrated beneficial cardiovascular effects in preclinical models of heart failure and in patients with systolic heart failure. It acts as an inodilator, increasing cardiac contractility and inducing vasodilation.

Species	Model	Dosing	Key Pharmacodynamic Findings	Reference
Dog	Conscious, with and without heart failure	Oral or IV	Increased load-independent contractility, improved relaxation, and reduced systemic arterial resistance, leading to increased cardiac output.	[7][8]
Rabbit	Anesthetized	IV	Similar cardiovascular effects to dogs. The inotropic and vasodilatory effects were independent of beta-adrenergic receptor blockade.	[7][8]

Human	Patients with systolic heart failure	10, 30, and 90 mg, single oral dose	Increased mean left ventricular power index and cardiac output, and reduced systemic vascular resistance. Well-tolerated without inducing significant arrhythmias.	[2][9]
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It is noteworthy that in both conscious dogs and humans with heart failure, administration of **ITI-214** did not lead to significant changes in plasma levels of cAMP and cGMP, suggesting that the pharmacodynamic effects are mediated by compartmentalized intracellular second messenger signaling.[7][9]

Anti-Inflammatory and Immunomodulatory Effects

ITI-214 has been shown to modulate inflammatory responses, particularly by affecting microglial activation.

Species	Model	Key Pharmacodynamic Findings	Reference
Mouse	In vitro microglial cells	Suppressed lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines.	This is a general finding for PDE1 inhibitors, specific data for ITI-214 in this model is inferred from its mechanism.
Mouse	In vivo colorectal cancer model	Altered the tumor microenvironment and exhibited anti-tumor activity when combined with a PD-1 inhibitor.	[10]

Comparison with Other PDE Inhibitors

ITI-214's profile can be compared to other less selective or different-family PDE inhibitors.

Compound	Primary PDE Target(s)	Key Characteristics
ITI-214 (Lenrispodun)	PDE1	Potent, highly selective, CNS-penetrant, with pro-cognitive, cardiovascular, and anti-inflammatory effects.
Vinpocetine	PDE1 (less selective)	Also exhibits effects on ion channels and other targets. Used for cerebrovascular disorders and cognitive impairment. [11] [12] [13] [14] [15]
Rolipram	PDE4	Selective for PDE4, primarily investigated for anti-inflammatory and antidepressant effects, but clinical development was hampered by side effects. [16] [17] [18] [19] [20]

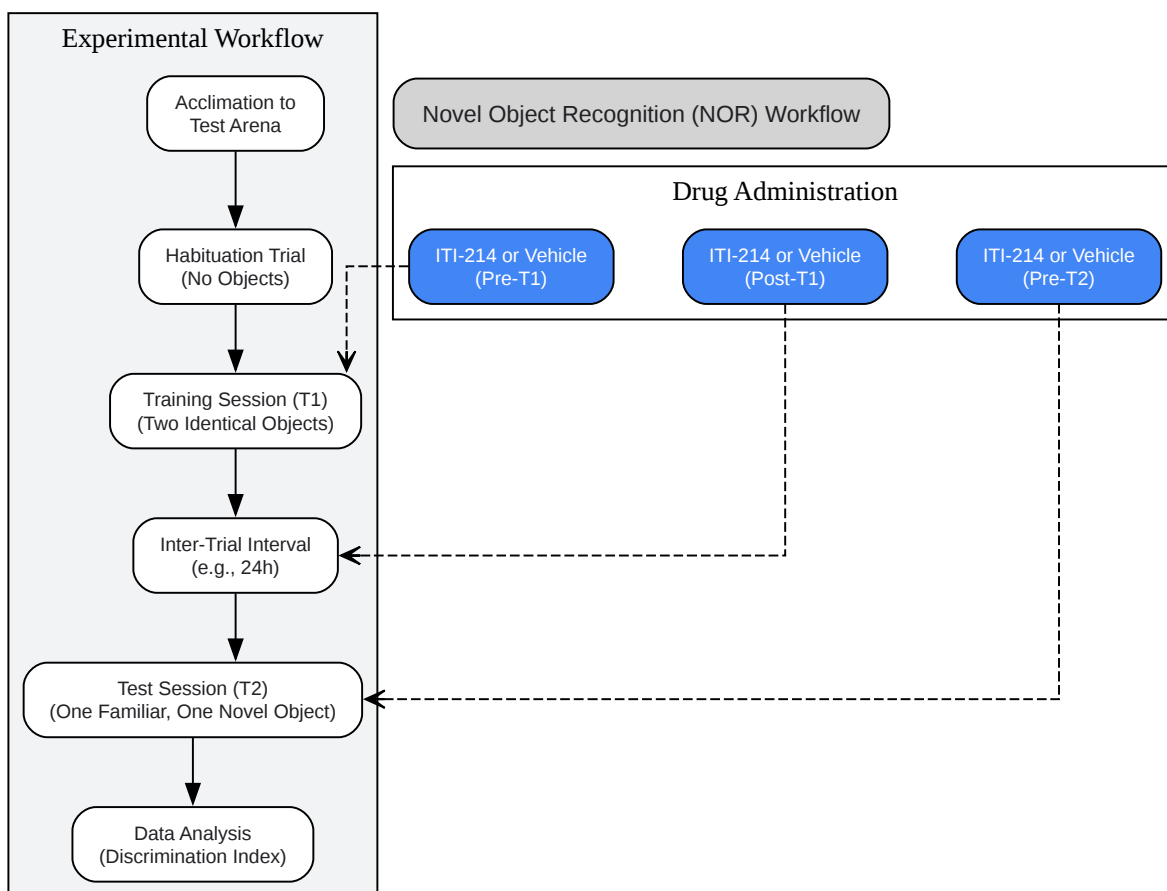
Experimental Protocols

PDE Inhibition Assay

- Enzymes: Recombinant full-length human PDE enzymes.
- Assay Format: IMAP (Immobilized Metal Affinity for Phosphochemicals) technology.
- Substrates: Fluorescently labeled cAMP (FI-cAMP) or cGMP (FI-cGMP).
- Procedure: Enzymes are incubated with the substrate and varying concentrations of the inhibitor. The reaction is terminated, and the amount of hydrolyzed substrate is quantified by measuring the fluorescence polarization. K_i values are calculated from the concentration-response curves.[\[4\]](#)

Novel Object Recognition (NOR) in Rats

This behavioral paradigm assesses learning and memory.



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Novel Object Recognition (NOR) Workflow

- Animals: Male Wistar rats.[4]
- Apparatus: An open-field arena.
- Procedure:

- Habituation: Rats are allowed to explore the empty arena.
- Training (T1): Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.
- Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours).
- Testing (T2): Rats are returned to the arena where one of the original objects has been replaced with a novel object. Exploration time for each object is recorded.
- Data Analysis: A discrimination index is calculated to quantify memory. A preference for the novel object indicates memory of the familiar object.[\[21\]](#)[\[22\]](#)[\[23\]](#)

In Vitro Microglial Activation Assay

- Cells: Murine microglial cell line (e.g., BV-2) or primary microglia.
- Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Treatment: Cells are pre-treated with **ITI-214** at various concentrations before LPS stimulation.
- Readouts:
 - Cytokine Release: Levels of pro-inflammatory cytokines (e.g., TNF- α , IL-1 β) in the cell culture supernatant are measured by ELISA.
 - Gene Expression: Changes in the expression of inflammatory genes are quantified by qRT-PCR.
 - Cell Morphology: Changes in microglial morphology (e.g., from ramified to amoeboid) are observed by microscopy.

Conclusion

ITI-214 (lenrispodun) is a highly potent and selective PDE1 inhibitor with a unique pharmacodynamic profile across multiple species. Its ability to modulate cAMP and cGMP

signaling in a targeted manner has demonstrated therapeutic potential in CNS disorders, cardiovascular diseases, and inflammatory conditions. The cross-species data presented in this guide highlight the consistent pharmacodynamic effects of **ITI-214**, supporting its continued clinical development. Further research is warranted to fully elucidate the comparative quantitative effects on intracellular second messenger signaling across different species and tissues.

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